Cas no 2680798-89-2 (Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate)

Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate is a specialized organic compound featuring a tert-butyl ester group and a substituted piperidine moiety. Its key structural attributes include a reactive amino group and a sterically hindered ester, making it valuable in pharmaceutical and fine chemical synthesis. The compound serves as a versatile intermediate, particularly in the development of bioactive molecules, due to its ability to participate in further functionalization reactions. The tert-butyl ester enhances stability, while the amino group offers a handle for derivatization. Its well-defined stereochemistry and purity are critical for applications requiring precise molecular control, such as drug discovery and peptide modifications.
Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate structure
2680798-89-2 structure
Product Name:Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate
CAS No:2680798-89-2
MF:C13H26N2O2
MW:242.357743740082
CID:5649672
PubChem ID:165918497
Update Time:2025-06-08

Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate
    • 2680798-89-2
    • EN300-28277460
    • Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate
    • Inchi: 1S/C13H26N2O2/c1-10-7-11(14)9-15(8-10)6-5-12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
    • InChI Key: GAWVOJKFGRNRMD-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(CCN1CC(CC(C)C1)N)=O

Computed Properties

  • Exact Mass: 242.199428076g/mol
  • Monoisotopic Mass: 242.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.6Ų

Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate Pricemore >>

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Additional information on Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate

Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate: A Comprehensive Overview

Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate (CAS No. 2680798-89-2) is a versatile compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique structural features, has garnered attention for its role in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry.

The molecular structure of Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate consists of a tert-butyl ester group attached to a propanoic acid moiety, which is further substituted with a 3-amino-5-methylpiperidine ring. This intricate arrangement imparts the compound with distinct chemical properties, making it a valuable building block in the synthesis of complex molecules.

Recent research has highlighted the importance of Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate in the development of drugs targeting neurological disorders. Studies have shown that compounds derived from this structure exhibit potent neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The amino and methyl groups within the piperidine ring are believed to play a crucial role in modulating neurotransmitter activity and reducing oxidative stress, key factors in neurodegenerative diseases.

In addition to its potential in neuropharmacology, Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate has also been explored for its anti-inflammatory properties. Preclinical studies have demonstrated that derivatives of this compound can effectively inhibit pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate involves several well-established chemical reactions. One common approach is the coupling of tert-butyl propanoate with 3-amino-5-methylpiperidine using a suitable coupling reagent such as HATU or EDC·HCl. This method ensures high yields and purity, making it suitable for large-scale production. The tert-butyl ester group can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, which can then be further functionalized as needed.

The stability and solubility of Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate are important considerations for its use in pharmaceutical applications. Research has shown that the compound exhibits good stability under a wide range of conditions, including varying pH levels and temperatures. Its solubility can be enhanced through the use of co-solvents or by modifying the functional groups within the molecule.

Clinical trials involving compounds derived from Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate have shown promising results. Early-phase trials have demonstrated favorable safety profiles and pharmacokinetic properties, paving the way for further investigation into their therapeutic potential. These findings underscore the importance of continued research and development in this area.

In conclusion, Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate (CAS No. 2680798-89-2) is a multifaceted compound with significant potential in various fields of chemistry and medicine. Its unique structural features and diverse biological activities make it an attractive target for further exploration and application in drug discovery and development.

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